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Compound of Interest

Compound Name: Nazartinib

An In-depth Technical Guide to the Discovery and Development of Nazartinib (EGF816)

Introduction

Nazartinib, also known as EGF816, is an orally bioavailable, third-generation epidermal growth
factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was developed to address the
significant clinical challenge of acquired resistance to first and second-generation EGFR-TKIs
in patients with non-small cell lung cancer (NSCLC). Specifically, Nazartinib is a covalent,
irreversible, and mutant-selective inhibitor designed to target both the initial EGFR-sensitizing
mutations (such as exon 19 deletions and L858R) and the predominant resistance mutation,
T790M, while exhibiting lower activity against wild-type (WT) EGFR to minimize toxicity.[1][2]

Discovery and Rationale

The development of targeted therapies for NSCLC revolutionized treatment for patients with
specific oncogenic driver mutations. First-generation EGFR-TKIs like erlotinib and gefitinib
showed significant efficacy in patients with EGFR-activating mutations.[3] However, the
majority of these patients eventually develop resistance, with the T790M "gatekeeper" mutation
in exon 20 of the EGFR gene accounting for approximately 50-60% of cases of acquired
resistance.[3][4] This mutation increases the ATP-binding affinity of the EGFR kinase domain,
reducing the efficacy of reversible inhibitors.

This created a clear unmet need for a new class of inhibitors that could effectively target the
T790M mutant receptor. The discovery program for Nazartinib, initiated by Novartis, focused
on identifying a compound with the following key characteristics:
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« Irreversible Binding: To covalently bind to a cysteine residue (C797) in the ATP-binding
pocket of EGFR, providing sustained inhibition.

e Mutant Selectivity: To potently inhibit EGFR harboring activating mutations (e.g., L858R,
exon 19 deletion) and the T790M resistance mutation.

o Wild-Type Sparing: To have significantly less activity against WT-EGFR, thereby reducing
mechanism-based toxicities such as skin rash and diarrhea.[1]

Nazartinib (EGF816) emerged from these efforts as a promising clinical candidate with
favorable physicochemical properties and oral bioavailability.[2]

Mechanism of Action

Nazartinib functions by covalently and irreversibly binding to the ATP-binding site of mutant
EGFR.[1] This action blocks the autophosphorylation and activation of the receptor, thereby
inhibiting the downstream signaling pathways responsible for cell proliferation and survival,
such as the RAS-RAF-MAPK and PI3K-AKT pathways.[5][6] Its selectivity for mutant forms of
EGFR, including the double mutant (e.g., L858R/T790M), over the wild-type receptor is a
hallmark of its design and is crucial for its therapeutic window.[1][2]
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Caption: EGFR signaling pathway and the inhibitory action of Nazartinib.

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://www.benchchem.com/product/b611988?utm_src=pdf-body-img
https://www.benchchem.com/product/b611988?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

Preclinical Development
In Vitro Studies

Nazartinib demonstrated potent and selective inhibitory activity against clinically relevant
EGFR mutations in both enzymatic and cellular assays. It showed nanomolar potency against
activating mutations (L858R, ex19del) and the T790M resistance mutation, with a significant
selectivity margin over wild-type EGFR.[2]

Target / Cell Mutation Potency
Assay Type _ . Value Reference

Line Status Metric
Enzymatic Recombinant  L858R/T790 )

Ki 31nM [7]
Assay EGFR M
Recombinant  L858R/T790 ) )
Kinact 0.222 min-1 [7]
EGFR M
PEGFR L858R/T790
o H1975 Cells EC50 3nM [21[7]

Inhibition M
H3255 Cells L858R EC50 5nM 217
HCC827

ex19del EC50 1 nM [2][7]
Cells
Cell L858R/T790

o H1975 Cells EC50 25 nM [7]

Proliferation M
H3255 Cells L858R EC50 9 nM [7]
HCC827

ex19del EC50 11 nM [7]
Cells

In Vivo Studies

In preclinical xenograft models using human NSCLC cell lines, orally administered Nazartinib
demonstrated dose-dependent antitumor activity. Notably, at efficacious doses, it led to
significant tumor growth inhibition and even tumor regression in models harboring EGFR
mutations, including the T790M double mutant, while being well-tolerated.[2][7]
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Tumor Growth

Xenograft _ .
Mutation Status  Dose (p.0.) Inhibition (T/C Reference

Model
%)

H1975 L858R/T790M 10 mg/kg 29% [7]
-61%

H1975 L858R/T790M 30 mg/kg _ [7]
(Regression)
-80%

H1975 L858R/T790M 100 mg/kg . [7]
(Regression)
Significant

H3255 L858R 30 mg/kg , o [7]
Antitumor Activity

Experimental Protocols
Cellular Phospho-EGFR (pEGFR) Inhibition Assay

e Cell Culture: Human cancer cell lines (e.g., H1975, H3255, HCC827) are maintained in
RPMI media supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[2]

o Seeding: Cells are seeded in 384-well plates and incubated overnight.[2]

o Compound Treatment: Serial dilutions of Nazartinib are added to the cells and incubated for
3 hours.[2]

o Stimulation (for WT EGFR cells): Wild-type cell lines like HaCaT are stimulated with human
EGF to induce EGFR phosphorylation.[2]

o Lysis: Cells are lysed using a buffer containing 1% Triton X-100 and protease/phosphatase
inhibitors.[2]

o ELISA: Lysates are analyzed by a sandwich ELISA. Plates are coated with an anti-EGFR
capture antibody. After adding the lysate, a primary anti-phospho-EGFR (e.g., Y1173)
antibody is added, followed by a horseradish peroxidase (HRP)-conjugated secondary
antibody.[2]
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» Detection: A chemiluminescent substrate is added, and the signal is measured to quantify
the levels of phosphorylated EGFR. EC50 values are calculated from the dose-response
curves.[2]

Cell Viability Assay

o Cell Seeding: 500 cells per well are seeded in opaque 384-well plates.[7]
o Compound Addition: Serial dilutions of Nazartinib are added to the wells.
 Incubation: Plates are incubated for 3 days to allow for cell proliferation.[7]

 Viability Measurement: Cell viability is assessed using a luminescent assay such as
CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[7]
EC50 values are determined from the resulting data.

In Vivo Xenograft Model Protocol

e Cell Implantation: Human NSCLC cells (e.g., H1975) are subcutaneously implanted into
immunocompromised mice.

e Tumor Growth: Tumors are allowed to grow to a predetermined size.
e Randomization: Mice are randomized into vehicle control and treatment groups.

o Drug Administration: Nazartinib is administered orally (p.o.) once daily at specified doses
(e.g., 10, 30, 100 mg/kg).[7]

¢ Monitoring: Tumor volume and body weight are measured regularly throughout the study.

» Efficacy Calculation: Antitumor efficacy is calculated as the percentage of tumor growth
inhibition (T/C %), comparing the change in tumor volume of the treated group (T) to the
control group (C).[7]
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Caption: A generalized workflow for preclinical drug discovery.

Clinical Development
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Nazartinib entered clinical trials to evaluate its safety, tolerability, and efficacy in patients with
EGFR-mutated NSCLC.

Phase I/ll Studies

A key multicenter, open-label, Phase 1/2 study (NCT02108964) was initiated to investigate
Nazartinib in patients with Stage 111B/IV EGFR-mutant NSCLC.[8][9]

e Phase 1: The dose-escalation phase aimed to determine the maximum tolerated dose (MTD)
and the recommended Phase 2 dose (RP2D). The RP2D was established as 150 mg once
daily.[9]

e Phase 2: This phase evaluated the efficacy and safety of first-line Nazartinib at the 150 mg
dose in treatment-naive patients.[8]

Key
_ Key Safety
) Patient _ L
Trial ID Phase ) Dose Efficacy Findings Reference
Population
Outcome (Any
Grade)
Diarrhea
Treatment-
. (47%),
Naive ORR:
) Maculopap
NCT02108 EGFR- 69%Media
2 150 mg QD ular Rash [8]
964 mutant n PFS: 18
(38%),
NSCLC months )
Pyrexia
(n=45)
(29%)

The study demonstrated promising efficacy, including clinically meaningful antitumor activity in
the brain, and a manageable safety profile.[8]

Combination Therapies

To address additional mechanisms of resistance, Nazartinib has also been investigated in
combination with other targeted agents.
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e Nazartinib + Capmatinib (cMET inhibitor): A Phase Ib/Il study (NCT02335944) explored this
combination, as MET amplification is a known bypass track for resistance to EGFR inhibitors.
[10]

e Nazartinib + TNO155 (SHP2 inhibitor): A Phase I trial (NCT03114319) investigated this
combination to target the SHP2 phosphatase, which plays a role in cell signaling pathways.
[10]

Phase Ill Development

A Phase Il study (NCT03529084) was planned to compare Nazartinib against first-generation
TKis (erlotinib or gefitinib) as a first-line treatment for patients with EGFR-mutated NSCLC.
However, this trial was later withdrawn, reflecting a shifting landscape and strategic decisions in
the development program.[1][11]

Conclusion and Current Status

Nazartinib was discovered as a potent, irreversible, and mutant-selective third-generation
EGFR inhibitor that demonstrated significant promise in preclinical models and early-phase
clinical trials for EGFR-mutated NSCLC. It showed robust antitumor activity, particularly in
treatment-naive patients, and a manageable safety profile. Despite these positive results, its
path to late-stage development was altered, highlighted by the withdrawal of its pivotal Phase
[l trial. The development of Nazartinib provided valuable insights into the treatment of EGFR-
driven lung cancer, even as other agents in the same class, such as osimertinib, have become
the standard of care. The journey of Nazartinib underscores the complexities and competitive
nature of oncologic drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8154402/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8154402/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8154402/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9856371/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9856371/
https://www.researchgate.net/figure/EGFR-signaling-pathway-and-mutations-in-NSCLC-Upon-binding-of-the-epidermal-growth-factor_fig2_391460763
https://pmc.ncbi.nlm.nih.gov/articles/PMC7600164/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7600164/
https://www.medchemexpress.com/EGF816.html
https://pubmed.ncbi.nlm.nih.gov/35810553/
https://pubmed.ncbi.nlm.nih.gov/35810553/
https://pubmed.ncbi.nlm.nih.gov/31954624/
https://pubmed.ncbi.nlm.nih.gov/31954624/
https://clinicaltrials.eu/inn/nazartinib/
https://go.drugbank.com/drugs/DB16250/clinical_trials?conditions=DBCOND0030527&phase=3&purpose=treatment&status=withdrawn
https://www.benchchem.com/product/b611988#nazartinib-discovery-and-development-history
https://www.benchchem.com/product/b611988#nazartinib-discovery-and-development-history
https://www.benchchem.com/product/b611988#nazartinib-discovery-and-development-history
https://www.benchchem.com/product/b611988#nazartinib-discovery-and-development-history
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611988?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

